REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:19])([CH2:7]OS(C1C=CC(C)=CC=1)(=O)=O)[C:3]([O:5][CH3:6])=[O:4].C[C:21]1[CH:22]=[C:23]([OH:28])[CH:24]=[C:25]([CH3:27])[CH:26]=1.[C:29](=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>O>[CH3:27][C:25]1[CH:24]=[C:23]([O:28][CH2:1][C:2]([CH3:19])([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:22]=[CH:21][C:26]=1[CH3:29] |f:2.3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(COS(=O)(=O)C1=CC=C(C)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(COS(=O)(=O)C1=CC=C(C)C=C1)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×200 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, 0.5 M sodium hydroxide (twice), water, and saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at aspirator pressure and high vacuum
|
Type
|
WASH
|
Details
|
washed with several portions of 1 M sodium hydroxide, water, and saturated sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 2 torr
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)OCC(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |